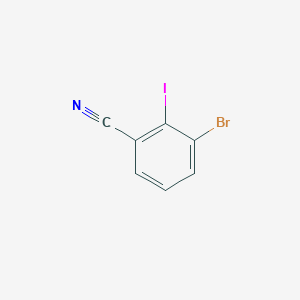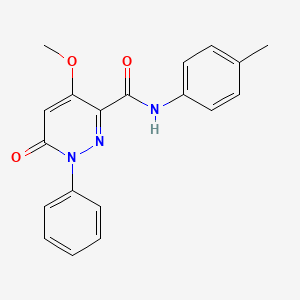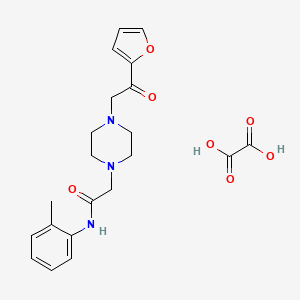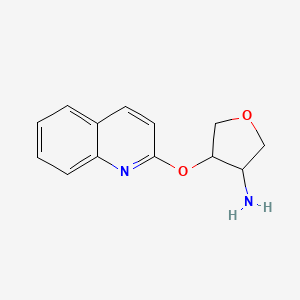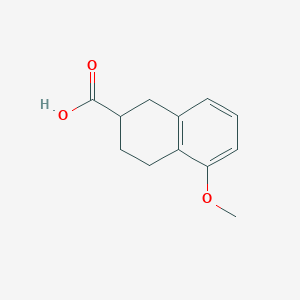
5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Vue d'ensemble
Description
5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a compound with the CAS Number: 53568-17-5 . It has a molecular weight of 206.24 and is a solid at room temperature . This compound has been the subject of various studies due to its relevance in medicinal chemistry, particularly as a dopaminergic agent and its potential applications in understanding receptor affinity and selectivity.
Molecular Structure Analysis
The IUPAC name for this compound is 5-methoxy-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid . The InChI Code is 1S/C12H14O3/c1-15-11-4-2-3-8-7-9 (12 (13)14)5-6-10 (8)11/h2-4,9H,5-7H2,1H3, (H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 206.24 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Alternative Synthesis Methods : Öztaşkın, Göksu, and SeÇen (2011) demonstrated an alternative synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid. This process involved a sequence of reactions including bromination, esterification, and hydrogenolysis, resulting in a biologically active compound (Öztaşkın, Göksu, & SeÇen, 2011).
- Enantioselective Synthesis : Ainge et al. (2003) described an enantioselective synthesis of a closely related compound, (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, highlighting the significance of enantioselectivity in the synthesis of tetrahydronaphthalene derivatives (Ainge et al., 2003).
Biological and Medicinal Chemistry Applications
- Dopaminergic Activity : McDermott, McKenzie, and Freeman (1976) synthesized monohydroxyl analogs of tetrahydronaphthalene and examined them for dopaminergic activity, indicating potential applications in central dopamine receptor agonism (McDermott, McKenzie, & Freeman, 1976).
- Cyclooxygenase Inhibitory Properties : Nencetti et al. (2015) synthesized a series of new naphthalene derivatives with cyclooxygenase inhibitory properties, where the naphthalene portion was substituted by tetrahydronaphthalene rings, indicating potential for anti-inflammatory applications (Nencetti et al., 2015).
Material Science and Chemical Engineering
- Solid-State NMR and X-ray Crystallography : Facey et al. (1996) conducted a solid-state NMR and X-ray crystallographic investigation on tetrahydronaphthalene derivatives, indicating the potential use of these compounds in material science research (Facey et al., 1996).
- Synthesis of Complex Organic Structures : Liu et al. (2018) developed a palladium/norbornene cooperative catalysis method to construct tetrahydronaphthalenes with quaternary centers, showing advanced synthetic methodologies in organic chemistry (Liu et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-4,9H,5-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCIVOOAIQZDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-indol-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2803341.png)
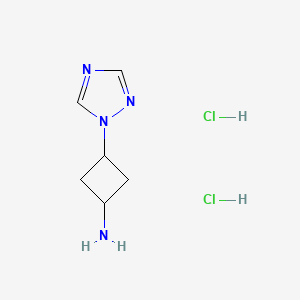
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2803345.png)
![Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate](/img/structure/B2803348.png)
![2-[(4-Oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2803349.png)
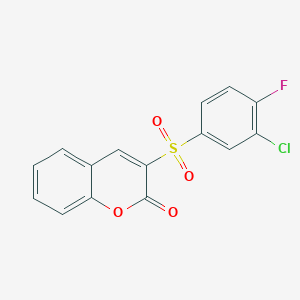
![2-Acetamido-N-[(2-chloro-6-fluorophenyl)-cyanomethyl]acetamide](/img/structure/B2803351.png)
